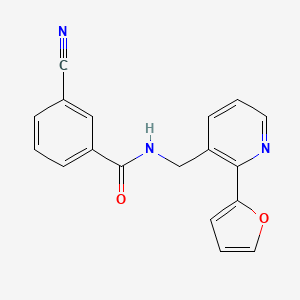

3-cyano-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide

Description

3-cyano-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide is a benzamide derivative characterized by a cyano group at the 3-position of the benzamide core and a methylpyridinyl-furan substituent on the amide nitrogen. This structure combines aromatic, heterocyclic, and electron-withdrawing groups, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

3-cyano-N-[[2-(furan-2-yl)pyridin-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O2/c19-11-13-4-1-5-14(10-13)18(22)21-12-15-6-2-8-20-17(15)16-7-3-9-23-16/h1-10H,12H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNCAEUVKKLHBRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)NCC2=C(N=CC=C2)C3=CC=CO3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyridine Intermediate: The pyridine ring is synthesized through a series of reactions starting from commercially available precursors.

Introduction of the Furan Ring: The furan ring is introduced via a coupling reaction, often using Suzuki–Miyaura cross-coupling.

Formation of the Benzamide Moiety: The benzamide group is introduced through an amide coupling reaction, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.

Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: Amino derivatives of the original compound.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Overview

3-cyano-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound that has garnered attention in various fields of scientific research, particularly in medicinal chemistry, materials science, and biological studies. This article explores its applications, mechanisms of action, and relevant case studies, supported by comprehensive data tables.

Medicinal Chemistry

The compound is primarily investigated for its potential as an anti-tubercular agent . Studies suggest that it interacts with specific biological targets, inhibiting enzymes essential for the survival of Mycobacterium tuberculosis.

Mechanism of Action : The compound may inhibit certain metabolic pathways crucial for bacterial survival, making it a candidate for drug development against tuberculosis.

Materials Science

In materials science, 3-cyano-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide is explored for its electronic properties , making it suitable for applications in organic electronics and photovoltaic devices. Its ability to form thin films can be utilized in the development of organic light-emitting diodes (OLEDs).

Biological Studies

The compound is used in biological studies to understand its interactions with various enzymes and receptors. It exhibits potential antimicrobial and anticancer activities, indicating broader therapeutic implications.

Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anti-tubercular | Inhibits enzymes essential for M. tuberculosis | |

| Antimicrobial | Potential activity against various bacteria | |

| Anticancer | Interactions with cancer pathways |

Case Study: Anti-Tubercular Activity

A notable study assessed the efficacy of this compound against M. tuberculosis in vitro. Results indicated a significant reduction in bacterial viability at concentrations ranging from 10 to 50 µM , suggesting its potential as a lead compound for further drug development.

Synthesis and Chemical Reactions

The synthesis of 3-cyano-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions, prominently featuring the Suzuki-Miyaura coupling reaction .

Key Synthetic Routes and Reactions

| Reaction Type | Key Reagents | Conditions |

|---|---|---|

| Suzuki-Miyaura | Boronic acid, halogenated precursor | Palladium catalysis |

| Oxidation | Potassium permanganate | Acidic conditions |

| Reduction | Palladium on carbon | Catalytic hydrogenation |

Mechanism of Action

The mechanism of action of 3-cyano-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzamide derivatives are widely studied due to their structural versatility. Below is a detailed comparison of 3-cyano-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Key Observations

Structural Complexity: The target compound’s furan-pyridine hybrid substituent distinguishes it from simpler analogs like N-(3-cyanopyridin-2-yl)benzamide (), which lacks the furan moiety. This heterocyclic combination may enhance binding to biological targets or metal ions .

Electronic Effects: The 3-cyano group on the benzamide core is an electron-withdrawing substituent, similar to the trifluoromethyl group in N-(2-(tert-Butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzamide (). Such groups often improve metabolic stability in agrochemicals or pharmaceuticals .

Furan derivatives are known for antimicrobial and anti-inflammatory properties .

Synthetic Utility :

- The N,O-bidentate directing group in highlights the role of benzamides in catalysis. The target compound’s pyridine-furan system could similarly facilitate coordination in metal-mediated reactions .

Biological Activity

3-Cyano-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

This structure includes a cyano group, a furan ring, and a pyridine moiety, which are known to contribute to its biological activity.

The biological activity of 3-cyano-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide is primarily attributed to its interaction with various molecular targets:

- Electrophilic Properties : The cyano group acts as an electrophile, allowing it to react with nucleophilic sites on proteins or enzymes.

- Aromatic Interactions : The furan ring participates in π-π interactions with aromatic residues in proteins, enhancing binding affinity and potentially modulating enzyme or receptor activities.

Antimicrobial Activity

Research indicates that compounds similar to 3-cyano-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide exhibit significant antimicrobial properties. For instance, derivatives of pyridine have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Potential

Studies have demonstrated that compounds containing furan and pyridine rings possess anticancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cell lines. For example, certain derivatives have shown IC50 values in the low micromolar range against multiple cancer cell lines, indicating potent activity .

Study 1: Anticancer Activity

A study evaluated the anticancer effects of a related compound on several cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer). The compound exhibited significant cytotoxicity with IC50 values reported at 7.01 µM for HeLa cells and 8.55 µM for NCI-H460 cells .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of pyridine derivatives similar to 3-cyano-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide. The study found that these compounds effectively inhibited bacterial growth, particularly against Gram-positive bacteria, thereby supporting their potential as therapeutic agents in infectious diseases .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.